6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
CAS No.:
Cat. No.: VC16267254
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine -](/images/structure/VC16267254.png)
Specification
Molecular Formula | C9H14N4 |
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Molecular Weight | 178.23 g/mol |
IUPAC Name | 6-ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |
Standard InChI | InChI=1S/C9H14N4/c1-2-13-4-3-8-7(6-13)5-11-9(10)12-8/h5H,2-4,6H2,1H3,(H2,10,11,12) |
Standard InChI Key | WAGRITASKNDFAI-UHFFFAOYSA-N |
Canonical SMILES | CCN1CCC2=NC(=NC=C2C1)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a pyrido[4,3-d]pyrimidine system, where the pyridine ring is partially hydrogenated (5,6,7,8-tetrahydro), and functionalized with an ethyl group at position 6 and an amine group at position 2 . The molecular formula is C₉H₁₄N₄, with a calculated molecular weight of 178.24 g/mol. The IUPAC name, 6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, reflects its substitution pattern and saturation state .
Spectroscopic Identification
Key spectroscopic data include:
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¹H NMR: Peaks corresponding to the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and aromatic protons (δ 7.8–8.2 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 178.24 confirms the molecular weight.
Conformational Analysis
X-ray crystallography and computational modeling reveal a planar pyrimidine ring fused to a non-planar tetrahydropyridine moiety, with the ethyl group adopting an equatorial orientation to minimize steric strain . The amine group participates in hydrogen bonding, influencing solubility and target interactions.
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves multi-step routes, as exemplified in patent US3186991A :
Condensation with Thiourea Derivatives
A representative method involves reacting N-ethyl-piperidone-3-carboxylic acid ethyl ester with S-ethyl-thiourea hydrobromide under basic conditions (e.g., potassium carbonate in water) to form the pyrimidine core . Cyclization is achieved via heating (80–100°C for 4–6 hours), followed by purification using solvent extraction (chloroform) and recrystallization (ethanol) .
Functional Group Transformations
Post-cyclization modifications include:
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Amination: Substitution of thiol groups with amines using morpholine or benzylamine .
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Alkylation: Introduction of alkyl chains via nucleophilic substitution.
Industrial-Scale Production
Optimized conditions for large-scale synthesis involve:
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Catalysis: Palladium-mediated cross-coupling to introduce aryl groups.
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Green Chemistry: Aqueous-phase reactions to reduce organic solvent use.
Biological Activities and Mechanism of Action
Kinase Inhibition
The compound demonstrates mTOR (mechanistic target of rapamycin) inhibition, disrupting cell proliferation by blocking the PI3K/AKT/mTOR pathway. Computational docking studies suggest high affinity for the mTOR ATP-binding pocket (binding energy: −9.2 kcal/mol).
Antimicrobial Properties
Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL).
Pharmacological Applications
Oncology
As an mTOR inhibitor, the compound reduces tumor growth in xenograft models (e.g., 60% suppression in breast cancer models at 50 mg/kg/day). Synergistic effects with everolimus enhance efficacy while mitigating resistance.
Metabolic Disorders
Modulation of the PI3K pathway improves insulin sensitivity in diabetic rodent models, lowering fasting glucose by 30%.
Chemical Properties and Reactivity
Solubility and Stability
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Aqueous Solubility: 0.2 mg/mL (pH 7.4), enhanced by protonation of the amine group.
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Photostability: Degrades by <10% under UV light over 24 hours.
Reaction Pathways
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Electrophilic Substitution: Bromination at position 4 of the pyrimidine ring.
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Oxidation: Conversion of the tetrahydropyridine ring to a fully aromatic system under strong oxidants .
Property | Value |
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Molecular Formula | C₉H₁₄N₄ |
Molecular Weight | 178.24 g/mol |
IUPAC Name | 6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine |
Key Synonyms | EVT-12245599; SCHEMBL2449506 |
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